Cas no 2171815-02-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an iodine substituent on the benzoic acid moiety, enabling further functionalization via halogen-based coupling reactions. Its Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. The 2-methylbutanamido side chain introduces steric constraints, which can influence peptide secondary structure. This reagent is particularly valuable for synthesizing modified peptides with tailored properties for biochemical research, medicinal chemistry, or materials science. The iodine atom also provides a handle for radiolabeling or cross-coupling in subsequent modifications.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid structure
2171815-02-2 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid
CAS No:2171815-02-2
MF:C27H25IN2O5
MW:584.402279615402
CID:5937234
PubChem ID:165542262

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
    • EN300-1498214
    • 2171815-02-2
    • Inchi: 1S/C27H25IN2O5/c1-3-27(2,25(33)29-18-13-16(24(31)32)12-17(28)14-18)30-26(34)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-14,23H,3,15H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: GPUHFDMDIVTZHF-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)C=C(C=1)NC(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 584.08082g/mol
  • Monoisotopic Mass: 584.08082g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 5.3

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1498214-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1498214-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1498214-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1498214-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1498214-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1498214-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
1g
$0.0 2023-06-05
Enamine
EN300-1498214-50mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1498214-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1498214-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-5-iodobenzoic acid
2171815-02-2
2500mg
$6602.0 2023-09-28

Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid

Recent Advances in the Study of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid (CAS: 2171815-02-2)

The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid (CAS: 2171815-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and iodobenzoic acid moiety, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its applications in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate for the construction of complex peptide structures.

One of the most notable advancements in the study of this compound is its role in the synthesis of iodinated peptides, which are increasingly being explored for their utility in radiopharmaceuticals and imaging agents. The iodine atom in the benzoic acid moiety provides a convenient handle for further functionalization, making it a versatile building block for targeted drug delivery systems. Researchers have successfully incorporated this compound into peptide sequences designed for tumor targeting, leveraging its ability to enhance the stability and bioavailability of the resulting conjugates.

In addition to its applications in peptide synthesis, recent investigations have explored the physicochemical properties of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid. Studies have demonstrated its stability under various conditions, including acidic and basic environments, which is critical for its use in pharmaceutical formulations. Furthermore, its solubility profile has been characterized, revealing favorable properties for both aqueous and organic solvent systems. These findings underscore its potential as a multifunctional reagent in medicinal chemistry.

The mechanistic insights into the reactivity of this compound have also been a focus of recent research. Computational studies have provided detailed understanding of its electronic structure and reactivity patterns, which are essential for optimizing its use in synthetic pathways. For instance, density functional theory (DFT) calculations have elucidated the influence of the Fmoc group on the compound's stability and reactivity, offering valuable guidance for its application in complex chemical transformations.

Looking ahead, the continued exploration of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-5-iodobenzoic acid is expected to yield further innovations in drug discovery and development. Its unique combination of structural features and functional versatility positions it as a valuable tool for researchers aiming to design novel therapeutic agents. Future studies may focus on expanding its applications in targeted therapy, particularly in the context of personalized medicine and precision oncology.

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